![molecular formula C25H25NO3 B10842774 3-[4-(Benzylmethylamino)butoxy]xanthen-9-one](/img/structure/B10842774.png)
3-[4-(Benzylmethylamino)butoxy]xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(benzylmethylamino)butoxy]xanthen-9-one is a synthetic compound belonging to the xanthone family. Xanthones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(benzylmethylamino)butoxy]xanthen-9-one typically involves the following steps:
Formation of the xanthone core: The xanthone core can be synthesized using a classical method involving the condensation of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent.
Introduction of the butoxy group: The butoxy group is introduced through an etherification reaction, where the xanthone core is reacted with 4-bromobutanol in the presence of a base such as potassium carbonate.
Attachment of the benzylmethylamino group: The final step involves the nucleophilic substitution of the butoxy group with benzylmethylamine, typically carried out in the presence of a suitable solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[4-(benzylmethylamino)butoxy]xanthen-9-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylmethylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzylmethylamine in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Compounds with different nucleophilic groups replacing the benzylmethylamino group.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[4-(benzylmethylamino)butoxy]xanthen-9-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as a cholinesterase inhibitor, binding to the active site of the enzyme and preventing the breakdown of acetylcholine.
Pathways Involved: The inhibition of cholinesterase leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and potentially improving cognitive function.
Comparison with Similar Compounds
Similar Compounds
3-[4-(dimethylamino)butoxy]xanthen-9-one: Similar structure but with a dimethylamino group instead of benzylmethylamino.
3-[4-(ethylamino)butoxy]xanthen-9-one: Contains an ethylamino group instead of benzylmethylamino.
Uniqueness
3-[4-(benzylmethylamino)butoxy]xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the benzylmethylamino group enhances its enzyme inhibitory activity compared to other similar compounds .
Properties
Molecular Formula |
C25H25NO3 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
3-[4-[benzyl(methyl)amino]butoxy]xanthen-9-one |
InChI |
InChI=1S/C25H25NO3/c1-26(18-19-9-3-2-4-10-19)15-7-8-16-28-20-13-14-22-24(17-20)29-23-12-6-5-11-21(23)25(22)27/h2-6,9-14,17H,7-8,15-16,18H2,1H3 |
InChI Key |
VUBALVZUDJIWHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCOC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5,6-Tetrahydrobenzo[c]quinolizin-3-(4aH)-one](/img/structure/B10842694.png)
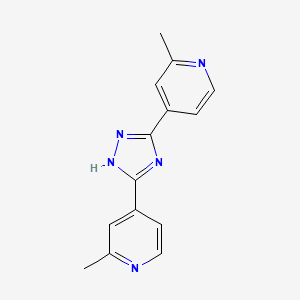
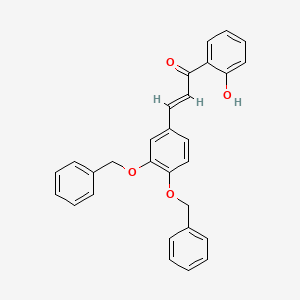
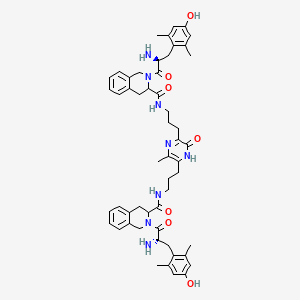
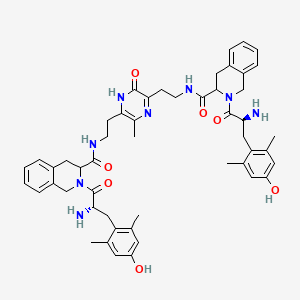
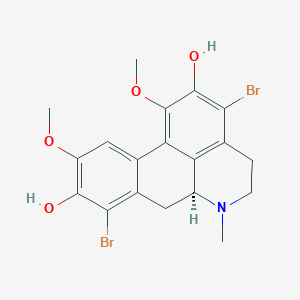
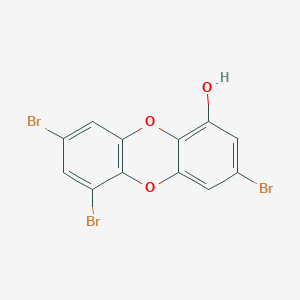
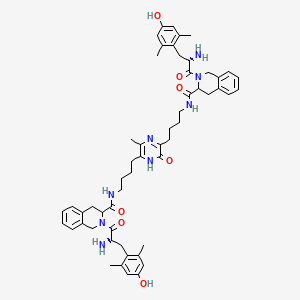
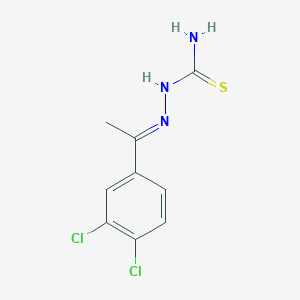
![3-[(2,5-Dimethyl-4-thiazolyl)ethynyl]pyridine](/img/structure/B10842735.png)
![3-[2-(5-Chloro-2-thienyl)pyridin-4-yl]phenol](/img/structure/B10842748.png)
![3-[(Z)-2-phenylvinyl]pyridine](/img/structure/B10842751.png)
![3-[3-(4-Hydroxyphenyl)isoxazol-5-yl]phenol](/img/structure/B10842753.png)
![3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine](/img/structure/B10842764.png)
